molecular formula C16H30O2 B5864641 9-tert-butyl-3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane

9-tert-butyl-3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane

Cat. No.: B5864641
M. Wt: 254.41 g/mol
InChI Key: BCNQAEWNNHEBNW-UHFFFAOYSA-N
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Description

9-tert-butyl-3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a dioxane ring and an undecane backbone, with tert-butyl, ethyl, and methyl substituents. Its distinct structure makes it an interesting subject for various chemical studies and applications.

Properties

IUPAC Name

9-tert-butyl-3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-6-15(5)11-17-16(18-12-15)9-7-13(8-10-16)14(2,3)4/h13H,6-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNQAEWNNHEBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC2(CCC(CC2)C(C)(C)C)OC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-tert-butyl-3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane typically involves the following steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed condensation of ethylene glycol with a suitable aldehyde or ketone.

    Spirocyclization: The dioxane ring is then subjected to spirocyclization with an undecane derivative under controlled conditions to form the spiro linkage.

    Introduction of Substituents: The tert-butyl, ethyl, and methyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms can be replaced by nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

9-tert-butyl-3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane has several applications in scientific research:

    Chemistry: Used as a model compound for studying spirocyclic structures and their reactivity.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-tert-butyl-3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,9-Bis[1,1-dimethyl-2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)ethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane: Another spirocyclic compound with similar structural features.

    tert-Butyl methyl ether: A simpler compound with a tert-butyl group and ether linkage.

Uniqueness

9-tert-butyl-3-ethyl-3-methyl-1,5-dioxaspiro[55]undecane is unique due to its combination of a spirocyclic dioxane ring with multiple alkyl substituents, which imparts distinct chemical and physical properties

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